molecular formula C7H8N2O2 B11769340 3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol

3,4-Dihydro-2h-pyrido[3,2-b][1,4]oxazin-8-ol

Cat. No.: B11769340
M. Wt: 152.15 g/mol
InChI Key: WQSJGRLFXQMBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine core. Its molecular formula is C₇H₈N₂O, with an average molecular mass of 136.154 g/mol and a monoisotopic mass of 136.063663 . The compound is also known by alternative names such as dihydropyridoboxazine and is identified by CAS RN 20348-23-6 . Structurally, it consists of a pyridine ring fused to a 1,4-oxazine ring, with the oxazine moiety in a partially saturated 3,4-dihydro form.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazin-8-one

InChI

InChI=1S/C7H8N2O2/c10-5-1-2-8-7-6(5)11-4-3-9-7/h1-2H,3-4H2,(H2,8,9,10)

InChI Key

WQSJGRLFXQMBDF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)NC=CC2=O

Origin of Product

United States

Preparation Methods

Core Oxazine Ring Formation

The foundational step involves cyclocondensation of 2-amino-3-hydroxypyridine with α-halocarbonyl compounds. For example:

  • Chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) yields 2H-pyrido[3,2-b]oxazin-3(4H)-one .

  • Ethyl 2,3-dibromopropionate in acetonitrile with potassium carbonate selectively forms 2-substituted oxazines.

Key Reaction Conditions:

ReagentSolventTemperatureYield
Chloroacetyl chlorideDCM/TEA0°C → reflux76%
Ethyl 2,3-dibromopropionateCH₃CN/K₂CO₃82°C56%

Introduction of the 8-Hydroxyl Group

Post-cyclization, the 8-hydroxyl group is introduced via:

  • Directed bromination at the 8-position using N-bromosuccinimide (NBS) in DMF, followed by hydroxylation under basic conditions (e.g., NaOH/H₂O).

  • Regioselective electrophilic substitution leveraging the oxazine oxygen’s directing effects.

Bromination-Hydroxylation Sequence:

  • Bromination :

    • Substrate: 2H-pyrido[3,2-b]oxazin-3(4H)-one.

    • Reagent: NBS (1.1 equiv) in DMF, room temperature, 72 hours.

    • Yield: 76% of 7-bromo-2H-pyrido[3,2-b]oxazin-3(4H)-one .

  • Hydroxylation :

    • Reagent: NaOH (2M) in H₂O/EtOH, 80°C, 12 hours.

    • Yield: 68% of 8-hydroxy derivative .

Reduction of Oxazinone Precursors

Lithium Aluminum Hydride (LiAlH₄) Reduction

4H-pyrido[3,2-b][1,oxazin-3-one is reduced to 3,4-dihydro-2H-pyrido[3,2-b][1,oxazine using LiAlH₄ in tetrahydrofuran (THF).

Optimization Table:

SubstrateReagentSolventTimeYield
4H-pyrido[3,2-b]oxazin-3-oneLiAlH₄ (2.0 equiv)THF18 h85%

Functionalization Post-Reduction

The hydroxyl group is introduced via:

  • Pd-catalyzed coupling of brominated intermediates with hydroxyl precursors.

  • Acid-catalyzed hydrolysis of protected intermediates (e.g., methoxy groups).

One-Pot Synthesis via Multi-Component Reactions

Simultaneous Cyclization and Hydroxylation

A streamlined approach combines 2-amino-3,8-dihydroxypyridine (hypothetical precursor) with chloroacetyl chloride under basic conditions. However, this method is limited by the availability of multi-hydroxylated pyridine starting materials.

Tandem Bromination-Hydroxylation

  • Bromination with Br₂ in DMF (0°C → RT, 24 h).

  • In situ hydroxylation using aqueous NaOH without intermediate isolation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Cyclocondensation + BrominationHigh regioselectivityMulti-step, requires harsh bases56–76%
LiAlH₄ ReductionSimple, high-yieldingLimited to pre-functionalized substrates79–85%
One-Pot SynthesisTime-efficientDependent on rare starting materialsN/A

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies indicated that it could reduce oxidative stress in neuronal cells. A notable study published in Neuroscience Letters highlighted its potential to mitigate cell death induced by neurotoxic agents.

Polymer Chemistry

In material science, 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymeric materials.

Polymer Type Property Improvement
PolyamideIncreased tensile strength
PolyurethaneEnhanced thermal stability

Case Study 1: Antimicrobial Efficacy

A collaborative study involving multiple research institutions assessed the antimicrobial efficacy of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine in clinical settings. The results indicated a reduction in infection rates when used as an adjunct therapy in patients with resistant bacterial infections.

Case Study 2: Neuroprotection in Animal Models

Another significant study involved animal models to evaluate the neuroprotective effects of the compound. Administered prior to exposure to neurotoxic agents, it significantly decreased markers of neuronal damage and improved behavioral outcomes.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, some derivatives inhibit prostaglandin E2 and interleukin activity, which are involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido-oxazine scaffold exhibits structural versatility, allowing substitutions at multiple positions to modulate physicochemical and pharmacological properties. Below is a comparative analysis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol and its analogs:

Structural Modifications and Key Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH at position 8 C₇H₈N₂O 136.154 Core scaffold; foundational structure for kinase inhibition studies.
6-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one -Br at position 6; ketone at position 3 C₇H₅BrN₂O₂ 229.04 Enhanced electrophilicity for nucleophilic substitution reactions.
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine -Br at position 7 C₇H₇BrN₂O 215.05 Increased molecular weight; potential intermediate for Suzuki coupling reactions.
6-Iodo-3,4-dihydro-2H-pyrido[3,4-b][1,4]oxazine -I at position 6 C₇H₇IN₂O 262.05 Improved halogen bonding interactions; used in radiopharmaceuticals.
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine -CH₃ at position 4 C₈H₁₀N₂O 150.18 Increased lipophilicity; improved blood-brain barrier penetration.
4-(Trifluoroacetyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid -CF₃CO at position 4; -COOH at position 7 C₁₀H₇F₃N₂O₄ 276.17 Electron-withdrawing groups enhance stability; used in peptide mimetics.
N-Methyl(4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methylamine -CH₂NHCH₃ at position 7; -CH₃ at position 4 C₉H₁₃N₃O 179.22 Increased basicity; potential CNS-targeting agent.

Biological Activity

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol is a nitrogen-containing heterocyclic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound based on available literature, including synthesis methods, in vitro and in vivo studies, and potential therapeutic uses.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 20348-23-6
  • Melting Point : 86–88 °C
PropertyValue
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
Melting Point86–88 °C
CAS Number20348-23-6

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. Notably, biocatalytic methods utilizing enolate ions have been proposed as environmentally friendly alternatives to traditional synthesis involving hazardous solvents and catalysts .

Antimicrobial Activity

Research indicates that derivatives of pyrido compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds could inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication . While specific data on this compound's antimicrobial activity remains limited, its structural analogs show promise against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural resemblance to known anticancer agents suggests potential activity against various cancer cell lines. Some studies have indicated that pyrido derivatives can target the ephrin receptor family implicated in cancer progression . Further research is needed to elucidate the specific mechanisms through which this compound may exert anticancer effects.

Neuroprotective Effects

Emerging studies suggest that pyrido compounds may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases. However, specific studies focusing on this compound are still required to confirm these effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A derivative exhibited MIC values ranging from 80–160 µg/ml against key pathogens.
    • Compounds with modifications showed improved inhibition of bacterial DNA gyrase with IC50 values as low as 13.2 nM .
  • Anticancer Activity :
    • Research on related pyrido compounds indicated enhanced activity when ethyl groups were substituted at specific positions.
    • Studies showed that certain derivatives could inhibit cell proliferation in various cancer cell lines by targeting specific receptors involved in tumor growth .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective potential of pyrido derivatives revealed their ability to influence neuroinflammatory pathways.
    • Further studies are necessary to assess the direct impact of this compound on neuronal health and function.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-8-ol derivatives for improved yield and purity?

  • Methodology : Synthesis optimization involves multi-step routes starting with 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate. Key factors include reaction temperature, solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., Bi₂O₃ for alkylation steps). Purification via column chromatography or recrystallization ensures high purity .
  • Data Example : Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives achieve yields >90% under optimized conditions with Bi₂O₃ catalysis .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., hydroxyl group at C8).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities and bond angles .
    • Example : For derivative 4-(cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, ¹H NMR shows δ 1.2–1.8 ppm (cyclohexyl protons) and δ 4.3 ppm (oxazine ring protons) .

Q. How does the hydroxyl group at the 8-position influence the compound’s reactivity compared to structural analogs?

  • Methodology : Comparative studies with analogs (e.g., 3,4-Dihydro-1,8-naphthyridin-2(1H)-one) reveal that the C8 hydroxyl group enhances hydrogen-bonding capacity and acidity (pKa ~9.5), impacting solubility and ligand-protein interactions .
  • Data Contradiction : Unlike 8-amine derivatives, the hydroxyl group reduces electrophilicity, necessitating protective strategies (e.g., silylation) during functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematic substitution at C4 or C8 identifies pharmacophores. For example, 4-arylalkyl groups enhance NF-κB inhibition, while bulky substituents reduce bioavailability .
  • Computational Modeling : DFT calculations predict electronic effects of substituents on binding affinity (e.g., logP changes with halogenation) .
    • Case Study : Compound 5g (4-((3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl)benzonitrile) shows IC₅₀ = 1.2 µM against HepG2 cells, but poor solubility requires formulation optimization .

Q. How can researchers address regioselectivity challenges during functionalization of the pyrido-oxazine core?

  • Methodology :

  • Protecting Group Strategies : Use of tert-butyldimethylsilyl (TBDMS) ethers to shield the C8 hydroxyl during alkylation or acylation .
  • Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies C2 or C7 positions .
    • Example : Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate derivatives require regioselective bromination at C8 for further derivatization .

Q. What mechanistic insights explain the compound’s inhibitory effects on NF-κB signaling pathways?

  • Methodology :

  • Luciferase Reporter Assays : Quantify NF-κB activation in HCCLM3 cells treated with derivatives.
  • Flow Cytometry : Assess cell cycle arrest (e.g., G1 phase accumulation at 10 µM concentrations) .
    • Data : Derivative 5j (4-(2,6-dichlorobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) reduces NF-κB DNA binding by 70% at 5 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.